![molecular formula C20H30Te B14329811 [(Dodecyltellanyl)ethynyl]benzene CAS No. 110615-15-1](/img/structure/B14329811.png)
[(Dodecyltellanyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dodecyltellanyl)ethynyl]benzene is an organotellurium compound with the molecular formula C20H30Te It is characterized by the presence of a tellurium atom bonded to a dodecyl group and an ethynyl group, which is further attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodecyltellanyl)ethynyl]benzene typically involves the reaction of dodecyltellurium trichloride with ethynylbenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tellurium-carbon bond. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Dodecyltellanyl)ethynyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles can be used, and reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Reduced tellurium species.
Substitution: Substituted benzene derivatives with different functional groups replacing the ethynyl group.
Wissenschaftliche Forschungsanwendungen
[(Dodecyltellanyl)ethynyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of [(Dodecyltellanyl)ethynyl]benzene involves its interaction with molecular targets through its tellurium and ethynyl groups. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. The ethynyl group can participate in reactions that modify the structure and activity of target molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethynylbenzene dianion: An anion with two ethynyl groups attached to a benzene ring.
Ethynylbenzene: A simpler compound with a single ethynyl group attached to a benzene ring.
Uniqueness
[(Dodecyltellanyl)ethynyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to other ethynylbenzene derivatives. The dodecyl group also contributes to its hydrophobicity and potential interactions with biological membranes, making it a compound of interest for various applications.
Eigenschaften
CAS-Nummer |
110615-15-1 |
|---|---|
Molekularformel |
C20H30Te |
Molekulargewicht |
398.1 g/mol |
IUPAC-Name |
2-dodecyltellanylethynylbenzene |
InChI |
InChI=1S/C20H30Te/c1-2-3-4-5-6-7-8-9-10-14-18-21-19-17-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,18H2,1H3 |
InChI-Schlüssel |
VQETWMJMCGKROE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Te]C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


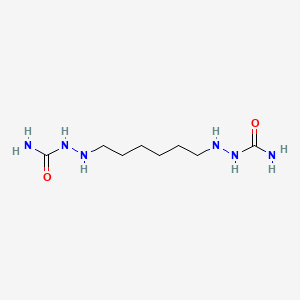
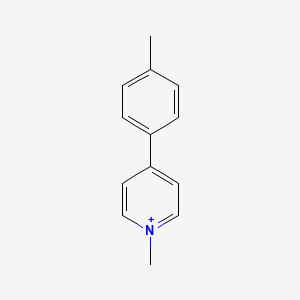
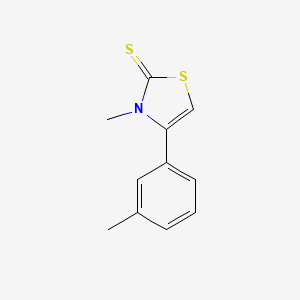
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
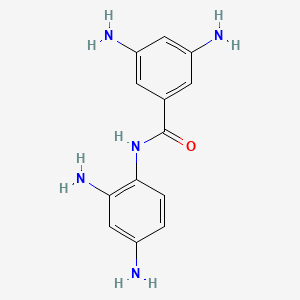
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
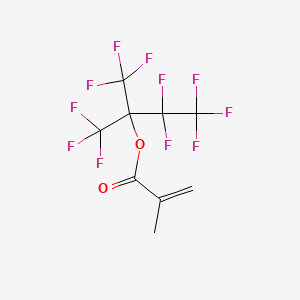

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
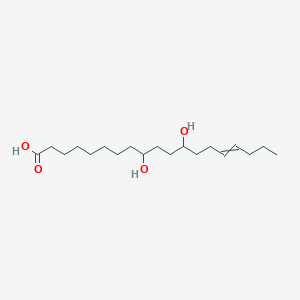
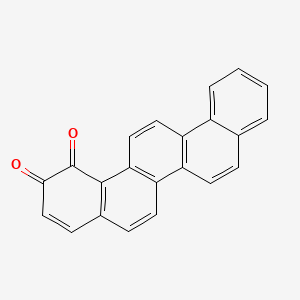
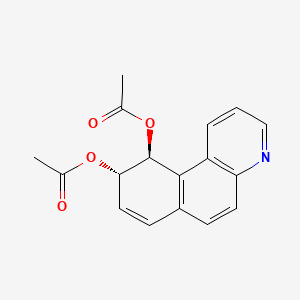

![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
